molecular formula C8H6ClN3S B1209386 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 26028-65-9

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1209386
CAS RN: 26028-65-9
M. Wt: 211.67 g/mol
InChI Key: NHEHIODVWGKDFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves hetero-cyclization reactions. For instance, one study described the synthesis of a related compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, through the reaction of 4-chlorophenyl isothiocyanate with formic hydrazide (Yeo, Azizan, & Tiekink, 2019). This method highlights the general approach to synthesizing triazole derivatives through cyclization and substitution reactions.

Molecular Structure Analysis

X-ray crystallography studies have confirmed the molecular structure of triazole derivatives, revealing critical details such as tautomerism, planarity, and intermolecular interactions. For example, crystal structure analysis of 4-amino-3-(4'-chlorophenyl)-4H-[1,2,4]-triazolo-5-thiol demonstrated the presence of C-H…N and N-H…N types of intermolecular interactions, stabilizing the molecules in the unit cell (Yathirajan et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives has been explored through various reactions, including alkylation under classical and microwave conditions. A study on the alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol revealed regioselective S-alkylation, demonstrating the compound's potential for further chemical modification (Ashry et al., 2006).

Scientific Research Applications

Antimicrobial Activity

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain derivatives exhibit significant inhibition against bacterial and fungal growth, indicating potential applications in the development of new antimicrobial agents. These compounds demonstrate a broad spectrum of activity, making them valuable in the fight against various microbial infections (Purohit et al., 2011).

Lipase and α-Glucosidase Inhibition

Some novel heterocyclic compounds derived from this compound have been investigated for their lipase and α-glucosidase inhibitory activities. These studies are significant in the context of treating metabolic disorders, as inhibition of these enzymes can be beneficial in managing diseases like diabetes and obesity. Notably, certain derivatives have shown promising results, demonstrating strong inhibition of these enzymes, which could lead to new therapeutic approaches (Bekircan et al., 2015).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of compounds related to this compound have been analyzed to understand their chemical and physical properties better. Such studies are crucial for the development of new compounds with desired characteristics and applications in various scientific fields, including pharmaceuticals and materials science (Sarala et al., 2006).

Corrosion Inhibition

Research on this compound derivatives has also explored their potential as corrosion inhibitors. These compounds have been found effective in preventing corrosion of metals like steel, particularly in acidic environments. Their efficiency as corrosion inhibitors makes them suitable for use in industrial applications where metal preservation is critical (Bentiss et al., 2007).

Antibacterial Activity of Derivatives

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These compounds have shown efficacy against various Gram-positive and Gram-negative bacterial strains, highlighting their potential as novel antibacterial agents (Plech et al., 2011).

properties

IUPAC Name

5-(4-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEHIODVWGKDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180673
Record name s-Triazole-3-thiol, 5-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

26028-65-9
Record name 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26028-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Triazole-3-thiol, 5-(p-chlorophenyl)-
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Record name s-Triazole-3-thiol, 5-(p-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-1H-[1,2,4]triazole-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does yucasin affect plant growth?

A: Yucasin inhibits plant growth by interfering with the biosynthesis of indole-3-acetic acid (IAA). [] It does so by competitively inhibiting YUC enzymes, which are responsible for converting indole-3-pyruvic acid (IPyA) to IAA. [] This inhibition leads to a decrease in IAA levels, ultimately affecting various aspects of plant growth and development, such as root growth, hypocotyl elongation, and leaf vascular development. []

Q2: What evidence supports yucasin's role in IAA biosynthesis?

A2: Several studies highlight yucasin's impact on IAA biosynthesis:

  • Maize coleoptiles: Yucasin effectively inhibits IAA biosynthesis in the coleoptile tips of maize, specifically in regions expressing YUC enzymes. []
  • Recombinant AtYUC1-His: Yucasin demonstrates potent inhibition of the AtYUC1-His enzyme (a YUC enzyme found in Arabidopsis thaliana) when tested against its substrate, IPyA. [] This inhibition follows a competitive mechanism. []
  • Arabidopsis YUC1 over-expression lines (35S::YUC1): These genetically modified lines, engineered to overexpress the YUC1 gene, display resistance to yucasin's growth-inhibiting effects. [] This resistance further confirms that yucasin specifically targets the IAA biosynthetic pathway mediated by YUC enzymes.
  • Arabidopsis TAA1 mutant (sav3-2): The sav3-2 mutant, deficient in the enzyme tryptophan aminotransferase TAA1 (another key enzyme in IAA biosynthesis), exhibits heightened sensitivity to yucasin. [] This sensitivity suggests that yucasin's effects are amplified when coupled with disruptions in the IPyA pathway, a major route for IAA production. []

Q3: What is the significance of studying yucasin?

A: Yucasin serves as a valuable tool for investigating the intricate role of IAA in plant growth and development. By inhibiting YUC enzymes, yucasin allows researchers to dissect the specific contributions of the IPyA pathway to various physiological processes in plants. [] Understanding these processes can lead to advancements in agriculture and plant science.

Q4: What is the molecular structure of yucasin?

A: Yucasin, chemically named 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, has been characterized using techniques like IR, 1H NMR, mass spectrometry, and elemental analysis. [] Additionally, its crystal structure has been determined through X-ray crystallography. [] These data are essential for understanding the molecule's physicochemical properties and its interactions with the YUC enzyme.

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